molecular formula C11H18O3 B1596633 Ethyl 3-(2-oxocyclohexyl)propanoate CAS No. 4095-02-7

Ethyl 3-(2-oxocyclohexyl)propanoate

Cat. No.: B1596633
CAS No.: 4095-02-7
M. Wt: 198.26 g/mol
InChI Key: MTKILJJDTJQCBS-UHFFFAOYSA-N
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Description

Ethyl 3-(2-oxocyclohexyl)propanoate is an organic compound with the molecular formula C11H18O3. It is an ester derived from cyclohexanepropanoic acid and ethyl alcohol. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-oxocyclohexyl)propanoate can be synthesized through the esterification of 3-(2-oxocyclohexyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-oxocyclohexyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-oxocyclohexyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(2-oxocyclohexyl)propanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Ethyl 3-(2-oxocyclohexyl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-(2-oxocyclopentyl)propanoate: Similar structure but with a five-membered ring instead of a six-membered ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Cyclohexanepropanoic acid, 2-oxo-, ethyl ester: Another name for this compound.

These compounds share similar reactivity and applications but differ in their physical properties and specific uses due to variations in their molecular structure .

Properties

IUPAC Name

ethyl 3-(2-oxocyclohexyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKILJJDTJQCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312202
Record name Ethyl 3-(2-oxocyclohexyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4095-02-7
Record name NSC251078
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(2-oxocyclohexyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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